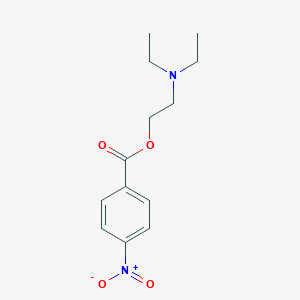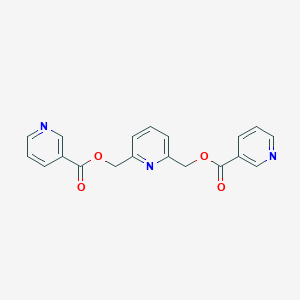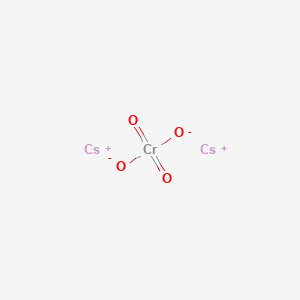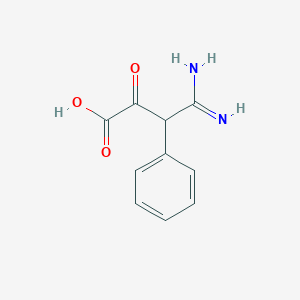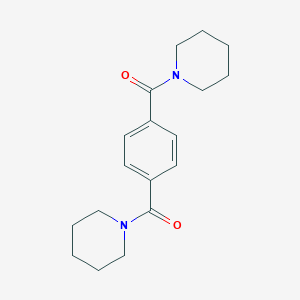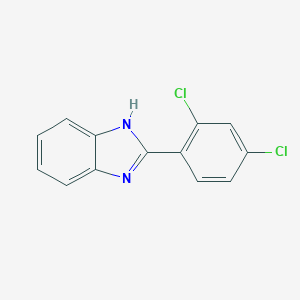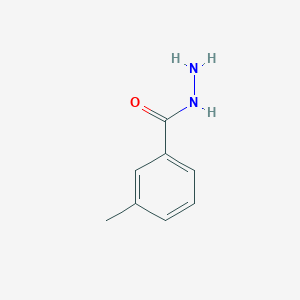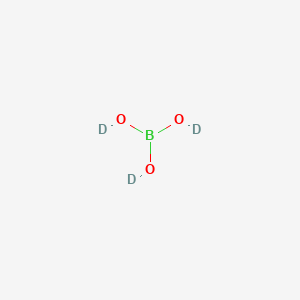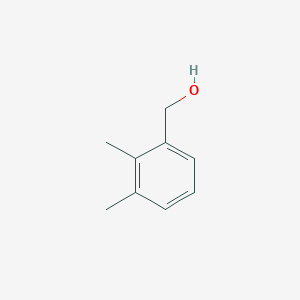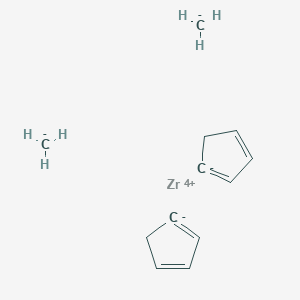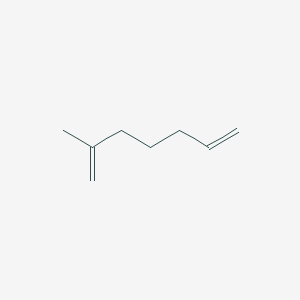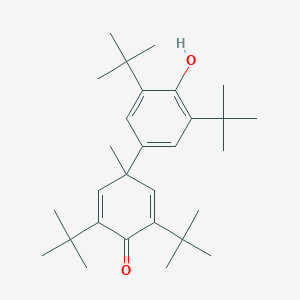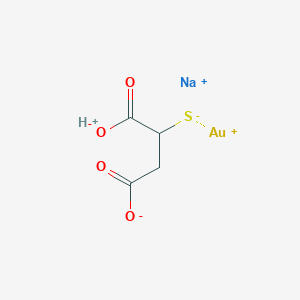
Natrium-Aurothiomalat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .
Mode of Action
It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .
Biochemical Pathways
Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .
Pharmacokinetics
Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .
Result of Action
The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .
Wissenschaftliche Forschungsanwendungen
Sodium aurothiomalate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies to understand its reactivity and stability
Biology: Investigated for its effects on cellular mechanisms and interactions with biological molecules
Medicine: Primarily used for the treatment of rheumatoid arthritis and has shown potential in treating other conditions such as tuberculosis and leishmaniasis
Industry: Employed in the production of specialized pharmaceuticals and as a research tool in drug development
Biochemische Analyse
Biochemical Properties
Sodium aurothiomalate interacts with various enzymes and proteins. It is known to inhibit the synthesis of prostaglandins . It also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Furthermore, it is known to inhibit several enzymes, including Acid phosphatase, Beta-glucuronidase, Elastase, Cathepsin G, Thrombin, and Microsomal prostaglandin E synthase-1 .
Cellular Effects
Sodium aurothiomalate has significant effects on various types of cells and cellular processes. Its predominant action is a suppressive effect on the synovitis of active rheumatoid disease . It may decrease prostaglandin synthesis or alter cellular mechanisms by inhibiting sulfhydryl systems .
Molecular Mechanism
It is known to inhibit the synthesis of prostaglandins, which plays a key role in its anti-rheumatic effects . This inhibition could lead to a suppressive effect on the synovitis of active rheumatoid disease .
Temporal Effects in Laboratory Settings
The effects of Sodium aurothiomalate can change over time in laboratory settings. Gold sodium thiomalate solutions are rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 .
Metabolic Pathways
Sodium aurothiomalate is involved in several metabolic pathways, primarily through its inhibition of prostaglandin synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the formation of an opalescent mixture of sodium aurothiomalate with a lower alkanol .
Industrial Production Methods: The industrial production of sodium aurothiomalate involves the careful control of reaction conditions to ensure the purity and efficacy of the compound. The process includes the formation of a colorless form of sodium aurothiomalate through specific manufacturing methods .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aurothiomalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic effects .
Common Reagents and Conditions: Common reagents used in the reactions of sodium aurothiomalate include oxidizing agents, reducing agents, and various solvents. The reaction conditions are typically controlled to maintain the stability of the compound .
Major Products Formed: The major products formed from the reactions of sodium aurothiomalate depend on the specific reaction conditions and reagents used. These products are often analyzed to understand the compound’s mechanism of action and therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Auranofin: Another gold compound used for its anti-rheumatic effects.
Gold sodium thiomalate hydrate: A similar compound with slight variations in its chemical structure.
Uniqueness: Sodium aurothiomalate is unique due to its specific immunosuppressive properties and its ability to modulate various cellular mechanisms.
Eigenschaften
CAS-Nummer |
12244-57-4 |
|---|---|
Molekularformel |
C4H6AuNaO4S |
Molekulargewicht |
370.11 g/mol |
IUPAC-Name |
disodium;gold(1+);2-sulfidobutanedioate |
InChI |
InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |
InChI-Schlüssel |
AATVVBHCZDQBFG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] |
Kanonische SMILES |
C(C(C(=O)O)S)C(=O)O.[Na].[Au] |
Color/Form |
White to yellowish-white powder; mixture of mono- and disodium salts |
| 12244-57-4 | |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
74916-57-7 |
Haltbarkeit |
Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |
Löslichkeit |
Very soluble in water; practically insoluble in alcohol, ether |
Synonyme |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


